molecular formula C15H16N2OS B4971063 N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B4971063
M. Wt: 272.4 g/mol
InChI Key: XFJCAJSVGYJLDR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)bicyclo[221]heptane-2-carboxamide is a complex organic compound that combines the structural features of benzothiazole and bicyclo[221]heptane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 1,3-benzothiazole with bicyclo[2.2.1]heptane-2-carboxylic acid. The reaction is often facilitated by the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist to certain chemokine receptors, thereby inhibiting their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its combined bicyclic and heterocyclic structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14(11-8-9-5-6-10(11)7-9)17-15-16-12-3-1-2-4-13(12)19-15/h1-4,9-11H,5-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJCAJSVGYJLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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